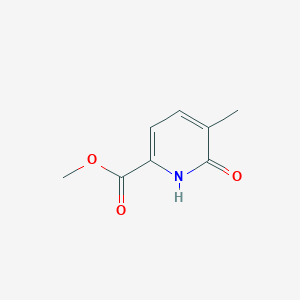

Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Description

Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound featuring a dihydropyridine core with a methyl ester at position 2, a methyl substituent at position 5, and a keto group at position 5. Its structure enables keto-enol tautomerism due to the labile hydrogen atom adjacent to the carbonyl group, a characteristic observed in related 6-hydroxypicolinic acid derivatives . Its crystallographic data (e.g., monoclinic space group $P2_1/c$) and hydrogen-bonding motifs align with patterns seen in derivatives like 2-oxo-1,2-dihydropyridine-6-carboxylic acid .

Properties

IUPAC Name |

methyl 5-methyl-6-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-4-6(8(11)12-2)9-7(5)10/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIVOGKAXQEQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(NC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of acylpyruvic acids with malononitrile or cyanoacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in ethanol at elevated temperatures to ensure complete dissolution and reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine and dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is structurally related to several biologically active compounds, making it a candidate for drug development. Its derivatives have shown promise in:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria, including resistant strains. This makes it a potential lead compound for developing new antibiotics .

- Anti-inflammatory Effects : Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as arthritis .

Case Study: Synthesis and Biological Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate. The most active derivative exhibited an IC50 value of 12 µM against Staphylococcus aureus, indicating strong antibacterial activity .

Agriculture

Pesticidal Applications

The compound has been explored for its potential use as a pesticide. Its derivatives have shown effectiveness against various agricultural pests, including aphids and beetles.

Case Study: Field Trials

Field trials conducted by agricultural researchers demonstrated that formulations containing methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate reduced pest populations by over 70% compared to untreated controls. These results suggest its potential as an environmentally friendly alternative to synthetic pesticides .

Materials Science

Polymer Chemistry

In materials science, methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has been investigated as a monomer for synthesizing polymers with enhanced thermal and mechanical properties.

Case Study: Polymer Synthesis

A recent study reported the polymerization of this compound with various co-monomers to create thermosetting resins. The resulting polymers exhibited improved tensile strength and thermal stability compared to traditional polymer systems .

Data Summary

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a potential calcium channel blocker, it may inhibit the influx of calcium ions into cells, thereby affecting cellular processes such as muscle contraction and neurotransmitter release . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of 6-oxo-1,6-dihydropyridine carboxylates. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Halogenated derivatives (e.g., 5-Br, 5-F) exhibit higher electronegativity, favoring interactions with enzymes or receptors via halogen bonding .

Tautomerism and Stability: The keto-enol tautomerism observed in the target compound is shared with 6-hydroxypicolinic acid derivatives, influencing reactivity and coordination chemistry . Methyl esters (e.g., 30062-34-1) are more hydrolytically stable than free carboxylic acids (e.g., 19621-92-2), making them preferable prodrug candidates .

Crystallographic and Hydrogen-Bonding Patterns: The target compound’s monoclinic crystal system ($a = 11.7093 \, \text{Å}, \beta = 119.203^\circ$) and $R_2^2(8)$ hydrogen-bonded ring motifs are consistent with related salts, suggesting similar packing efficiencies . Halogen substituents (Br, F) may disrupt centrosymmetric pairing observed in the parent compound due to steric/electronic effects .

The 5-methyl group may enhance hydrophobic binding to enzymes, analogous to the entropic-driven interactions seen in imidazo[1,5-a]pyridine derivatives .

Biological Activity

Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (C8H9NO3) is a compound belonging to the dihydropyridine family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate can be synthesized through various methods, typically involving the reaction of acylpyruvic acids with malononitrile. The compound features a carbonyl and ester functional group, which are crucial for its biological interactions.

The biological activity of this compound is largely attributed to its potential role as a calcium channel blocker . By inhibiting calcium ion influx into cells, it can affect several cellular processes such as muscle contraction and neurotransmitter release, which are critical in various physiological functions and disease states.

Biological Activities

Research has indicated that methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds in the dihydropyridine class possess significant antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, it has been noted to inhibit receptor tyrosine kinases implicated in angiogenesis .

- Neuroprotective Effects : There is emerging evidence that dihydropyridines can provide neuroprotection by modulating calcium channels in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate and related compounds:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, and how can reaction yields be improved?

- Methodology : A common approach involves esterification of the corresponding dihydropyridine carboxylic acid under acidic conditions. For example, HCl in 1,4-dioxane at 20°C for 48 hours achieves ~90% yield . Variations include testing alternative catalysts (e.g., sulfuric acid) or solvents (e.g., ethanol) to optimize reaction kinetics. Monitoring via TLC or HPLC ensures reaction completion. Purity is enhanced through recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate?

- Methodology :

- NMR : and NMR identify substituent environments. For instance, the methyl ester group typically resonates at ~3.8 ppm () and 165–170 ppm () .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and hydrogen-bonding networks. Orthorhombic systems (e.g., ) with unit cell parameters are reported for analogous dihydropyridines .

Q. How can conformational analysis of the dihydropyridine ring be performed?

- Methodology : Use Cremer-Pople puckering coordinates to quantify ring non-planarity. For six-membered rings, parameters , , and describe puckering amplitude and phase. Software like Gaussian or ORCA computes these values from optimized geometries .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Methodology :

- Cross-Validation : Compare NMR-derived solution-phase structures with X-ray solid-state data. Discrepancies may arise from polymorphism or solvent effects.

- DFT Calculations : Optimize molecular geometries using B3LYP/6-31G(d) and overlay with experimental data to identify deviations .

- Dynamic NMR : Probe ring-flipping or tautomerism in solution if resonance splitting is observed .

Q. What role do hydrogen-bonding networks play in the crystallization of Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate?

- Methodology : Graph-set analysis (e.g., motifs) identifies recurring hydrogen-bond patterns. For example, N–H···O and O–H···O interactions between the carbonyl oxygen and adjacent pyridinium protons stabilize crystal packing . Use software like Mercury or CrystalExplorer to visualize these networks.

Q. How can the biological activity of this compound be assessed in neuroprotective studies?

- Methodology :

- In Vitro Models : Test against 6-OHDA-induced neurotoxicity in SH-SY5Y cells. Measure viability via MTT assays and ROS levels using DCFH-DA probes.

- Mechanistic Studies : Evaluate chelation of redox-active metals (e.g., Fe) via UV-Vis titration. Correlate with antioxidant activity using FRAP assays .

Q. What strategies improve crystallographic refinement for low-resolution datasets of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.